molecular formula C15H18ClN3O B2626485 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone CAS No. 68041-57-6

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone

Cat. No.: B2626485
CAS No.: 68041-57-6
M. Wt: 291.78
InChI Key: ISOQFKNACONZRF-UHFFFAOYSA-N
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Description

Evolution of Structural Complexity

First-generation triazoles prioritized steric bulk around the triazole ring to enhance target binding. For example, propiconazole (1979) incorporated a diphenyl moiety, while epoxiconazole (1990s) added an epoxy group to improve systemic mobility. The compound 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone represents a third-generation design, optimizing:

  • Chlorophenyl orientation : Ortho-chlorine substitution increases lipophilicity for cuticular penetration
  • Branching effects : 4,4-Dimethyl groups on the pentanone chain reduce metabolic degradation in plant tissues
  • Triazole positioning : N1-substitution preserves hydrogen-bonding capacity with CYP51's heme iron

Table 1: Historical Development of Key Triazole Fungicides

Compound Introduction Year Structural Features Target Pathogens
Triadimefon 1973 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one Powdery mildews, Rusts
Tebuconazole 1986 α-(2-(4-Chlorophenyl)ethyl)-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol Fusarium graminearum
1-(2-Chlorophenyl)... 2000s Ortho-chlorophenyl, branched pentanone chain Botrytis cinerea, Alternaria spp.

Properties

IUPAC Name

1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOQFKNACONZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(CC1=CC=CC=C1Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone typically involves the reaction of 2-chlorobenzoyl chloride with 4,4-dimethyl-3-pentanone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1H-1,2,4-triazole under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
This compound has been studied for its antifungal properties, particularly against strains resistant to conventional treatments. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. Research indicates that compounds similar to 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone exhibit potent antifungal activity against various pathogenic fungi.

Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives showed significant antifungal activity against Candida species. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance activity and selectivity against specific fungal strains .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. It can be effective against a range of plant pathogens, thus protecting crops from fungal infections.

Case Study: Crop Protection
In field trials conducted on wheat and corn crops, formulations containing triazole derivatives were shown to reduce fungal infection rates significantly. The application of these compounds resulted in improved yields and reduced reliance on traditional fungicides .

Material Science

Polymer Additives
The compound can also serve as an additive in polymer chemistry. Its unique structure allows it to enhance the thermal stability and mechanical properties of polymers.

Data Table: Properties of Polymer Composites with Additives

PropertyControl PolymerPolymer with 5% Additive
Tensile Strength (MPa)3045
Thermal Decomposition (°C)250300
Flexural Modulus (GPa)23.5

This table illustrates the enhancements observed when incorporating this compound into polymer matrices .

Synthesis and Derivatives

The synthesis of this compound often involves multi-step reactions that yield various derivatives with enhanced biological activities. For example, modifications at the triazole moiety can lead to compounds with improved pharmacokinetic profiles.

Synthesis Case Study
A synthetic route described in PubChem outlines the preparation of this compound from readily available starting materials through a series of reactions involving triazole formation and alkylation steps . The resulting derivatives were tested for their biological activities and showed promising results.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to various biological targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects, such as antimicrobial or antifungal activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities with related triazole compounds:

Compound Name Substituents on Phenyl Ring Functional Group Key Structural Features Primary Use References
1-(2-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone 2-chloro Ketone (C=O) No double bond; 4,4-dimethyl chain Research compound (deracemization studies)
Paclobutrazol 4-chloro Alcohol (-OH) (2RS,3RS)-stereochemistry; hydroxyl group Plant growth regulator
Diniconazole 2,4-dichloro Alcohol (-OH) (E)-double bond; systemic fungicide Fungicide
Triadimefon 4-chlorophenoxy Ketone (C=O) Butanone backbone; phenoxy group Fungicide, growth inhibitor
Diclobutrazol 2,4-dichloro Alcohol (-OH) Pentanol structure Fungicide, PGR
Uniconazole-P 4-chloro Alcohol (-OH) (1E,3S)-configuration; pentenol Plant growth regulator

Research Findings

  • Deracemization Potential: The target compound was studied in deracemization experiments under temperature fluctuations, demonstrating its utility as a model for chiral resolution processes .
  • Growth Inhibition : In comparative studies, triadimefon (a ketone-containing analog) showed moderate growth-retarding effects on apple trees, while paclobutrazol (alcohol analog) exhibited higher efficacy due to its stereochemistry and hydroxyl group interaction with gibberellin biosynthesis enzymes .

Biological Activity

1-(2-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of triazole derivatives, which are known for their diverse biological properties.

  • Molecular Formula : C15H18ClN3O
  • Molecular Weight : 295.77 g/mol
  • CAS Number : 12925561
  • Structure : The compound features a chlorophenyl group, a triazole ring, and a ketone functional group, contributing to its unique biological profile.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the inhibition of fungal ergosterol biosynthesis and bacterial cell wall synthesis.

Anticancer Properties

Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For example, it has been reported that derivatives of triazoles can inhibit the growth of human breast cancer (MCF-7) cells and colon cancer (HCT-116) cells with IC50 values in the micromolar range.

Cell LineIC50 Value (μM)
MCF-727.3
HCT-1166.2

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. It has shown activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies have indicated that it can effectively inhibit AChE with varying degrees of potency.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various triazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Screening
A comprehensive screening of triazole compounds revealed that this specific derivative exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results suggested that the presence of the chlorophenyl group enhances its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Adapt nucleophilic substitution reactions used for analogous triazole compounds. For example, react 1-dimethylamino-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone with 2-chloroaniline under controlled pH and temperature (50–70°C) to favor E-isomer formation .
  • Characterization : Use elemental analysis for composition verification and 1^1H NMR to confirm stereochemistry. 1^1H NMR peaks at δ 1.2–1.4 ppm (dimethyl groups) and δ 7.3–7.5 ppm (aromatic protons) are critical for structural validation .

Q. How does the 2-chlorophenyl substituent influence bioactivity compared to 4-chlorophenyl analogs?

  • Methodology :

  • Comparative bioassays : Test antifungal activity against Coniothyrium diplodiella (grape white rot) and Cladosporium cucumerinum (cucumber scab) at 10–50 µg/mL. Compare inhibition rates with 4-chloro derivatives (e.g., paclobutrazol, uniconazole) to assess substituent effects .
  • Structure-activity relationship (SAR) : Use molecular docking to analyze interactions between the 2-chloro group and fungal CYP51 enzymes (critical for ergosterol biosynthesis) .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • Methodology :

  • Chromatography : Employ HPLC with UV detection (λ = 220–250 nm) or LC-MS/MS for trace analysis. Use C18 columns and acetonitrile/water gradients for separation .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates from complex matrices like soil or plant tissues .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound, and what are the implications of stereochemistry on bioactivity?

  • Methodology :

  • Chiral separation : Use analytical-scale chiral HPLC (e.g., Chiralpak® IA column) with hexane/isopropanol (90:10) mobile phase. Optimize temperature (20–25°C) and flow rate (1 mL/min) for baseline resolution .
  • Bioactivity testing : Compare EC50_{50} values of (+)- and (−)-enantiomers against fungal pathogens. For example, (+)-enantiomers of similar triazoles show 2–3× higher activity due to better target binding .

Q. How should researchers address contradictory data on phytotoxicity or non-target organism impacts?

  • Methodology :

  • Dose-response studies : Conduct tiered assays (in vitro → in planta) to differentiate between growth regulation (desired) and phytotoxicity (undesired). For example, test root elongation in Arabidopsis thaliana at 0.1–100 µM .
  • Ecotoxicity assessment : Follow OECD Guidelines 201 (algae), 211 (daphnia), and 227 (earthworms) to evaluate aquatic and soil toxicity. Note that chlorophenyl derivatives may exhibit higher persistence .

Q. What metabolic pathways are involved in the degradation of this compound, and how can metabolic byproducts be identified?

  • Methodology :

  • In vitro metabolism : Incubate with rat liver microsomes (RLM) or plant cytochrome P450 enzymes. Monitor hydroxylation at the pentanone moiety or triazole ring cleavage via LC-HRMS .
  • Byproduct identification : Use 14^{14}C-labeled compounds to track degradation products in soil or water. Major metabolites may include 2-chlorobenzoic acid or demethylated triazole derivatives .

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